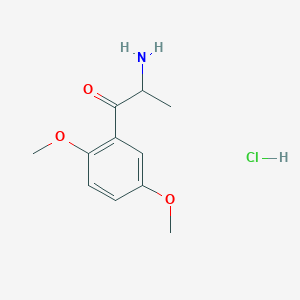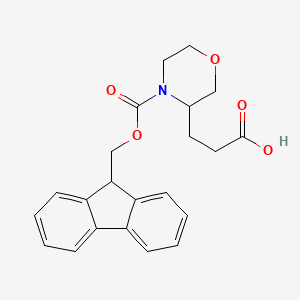
4-Fmoc-3-(2-carboxy-ethyl)-morpholine
Overview
Description
4-Fmoc-3-(2-carboxy-ethyl)-morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development, particularly in the area of cancer treatment. In
Scientific Research Applications
Synthesis and Peptidomimetic Chemistry
4-Fmoc-3-(2-carboxy-ethyl)-morpholine is instrumental in peptidomimetic chemistry, particularly in the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid. This compound has been synthesized from dimethoxyacetaldehyde and serine methyl ester through a concise synthetic route. The process includes reductive amination, intramolecular acetalization, and hydrogenation, demonstrating its full compatibility with solid-phase peptide synthesis. This compatibility allows for its application in constructing peptidomimetic structures on a solid phase, highlighting its utility in developing novel peptide-based therapeutics (Sladojevich, Trabocchi, & Guarna, 2007).
Polymer-Supported Synthesis
The compound is also used in the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives, utilizing immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as starting materials. This approach enables the stereoselective formation of morpholine/thiomorpholine-3-carboxylic acids, underscoring its versatility in creating complex organic molecules with specific stereochemical configurations (Králová et al., 2017).
Antisense Reagents and Gene Modulation
Moreover, 4-Fmoc-3-(2-carboxy-ethyl)-morpholine contributes to the field of genetic research through the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs). PMOs are a class of antisense reagents that effectively modulate gene expression. The synthesis involves creating Fmoc-protected morpholino hydroxyl monomers and their subsequent use in manual solid-phase synthesis procedures. This process illustrates the compound's importance in developing tools for genetic manipulation and therapy (Kundu et al., 2023).
Solid Phase Synthesis Efficiency
In solid-phase synthesis, particularly for O-linked glycopeptides, morpholine has been compared unfavorably to piperidine for Fmoc cleavage due to its slow and incomplete removal, leading to significant by-product formation. This finding underscores the need for careful selection of bases in peptide synthesis to avoid suboptimal reactions and maximize efficiency (Kihlberg & Vuljanic, 1993).
properties
IUPAC Name |
3-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)10-9-15-13-27-12-11-23(15)22(26)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFJOVZKNJSBBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722945 | |
| Record name | 3-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fmoc-3-(2-carboxy-ethyl)-morpholine | |
CAS RN |
885274-10-2 | |
| Record name | 3-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






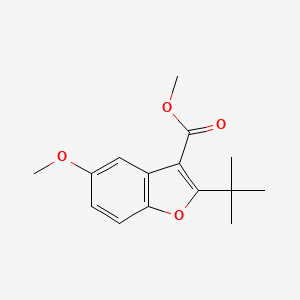

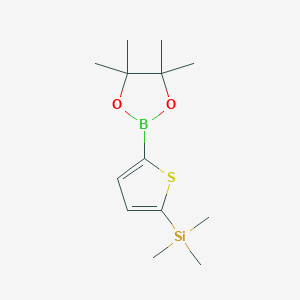
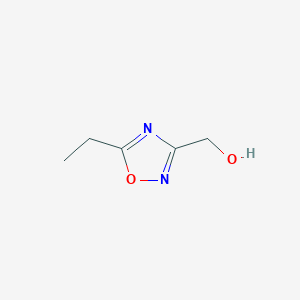

![Benzo[1,2-b:4,5-b']difuran](/img/structure/B1506952.png)

![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)

